molecular formula C18H24N2O B11045157 N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide

N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide

Katalognummer B11045157
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: FOPISGLJEPEZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide: is a synthetic organic compound characterized by the presence of an azepane ring, a benzyl group, and a but-2-ynamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azepane derivative.

    Formation of the But-2-ynamide Moiety: The final step involves the coupling of the benzyl-azepane intermediate with a but-2-ynoic acid derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring or the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the alkyne moiety, converting it to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Electrophiles like bromine (Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Formation of benzyl alcohols or carboxylic acids

    Reduction: Conversion to alkenes or alkanes

    Substitution: Introduction of various functional groups on the benzyl ring

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be explored for its potential as a pharmacophore in drug design. The azepane ring is a common motif in many bioactive molecules, suggesting possible applications in developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these possibilities.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can enhance binding affinity and specificity, while the but-2-ynamide moiety may contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-(Piperidin-1-yl)benzyl)-N-methylbut-2-ynamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-(4-(Morpholin-1-yl)benzyl)-N-methylbut-2-ynamide: Contains a morpholine ring, offering different electronic and steric properties.

Uniqueness

N-(4-(Azepan-1-yl)benzyl)-N-methylbut-2-ynamide is unique due to the presence of the azepane ring, which provides distinct steric and electronic characteristics compared to piperidine or morpholine derivatives. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C18H24N2O

Molekulargewicht

284.4 g/mol

IUPAC-Name

N-[[4-(azepan-1-yl)phenyl]methyl]-N-methylbut-2-ynamide

InChI

InChI=1S/C18H24N2O/c1-3-8-18(21)19(2)15-16-9-11-17(12-10-16)20-13-6-4-5-7-14-20/h9-12H,4-7,13-15H2,1-2H3

InChI-Schlüssel

FOPISGLJEPEZPY-UHFFFAOYSA-N

Kanonische SMILES

CC#CC(=O)N(C)CC1=CC=C(C=C1)N2CCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.